N-(4-fluorophenyl)-N-(2-(indolin-1-yl)-2-oxoethyl)pyridine-3-sulfonamide
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Description
N-(4-fluorophenyl)-N-(2-(indolin-1-yl)-2-oxoethyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C21H18FN3O3S and its molecular weight is 411.45. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity and Tubulin Interactions
Sulfonamide drugs, including those with indole scaffolds, have been demonstrated to inhibit tubulin polymerization, a process crucial for cell division. These compounds bind to the colchicine site of tubulin, causing reversible inhibition without affecting GTPase activity, which is distinct from the mechanism of colchicine itself. This suggests their potential as antimitotic agents for cancer therapy. The thermodynamics of these interactions, explored through isothermal titration calorimetry, highlight the significance of structural variations on drug efficacy and binding dynamics (Banerjee et al., 2005).
Fluorination Techniques
Innovative methods for the oxidative nucleophilic fluorination of N-arylsulfonamides have been developed to produce 4-fluorophenyl sulfonamides, demonstrating the versatility of sulfonamides as precursors in synthetic chemistry. This technique allows for regioselective fluorination, expanding the utility of sulfonamides in the synthesis of fluorinated compounds, which are of high interest due to their pharmacological properties (Buckingham et al., 2015).
Detection of Thiophenols
A reaction-based fluorescent probe utilizing sulfonamide derivatives has been developed for the selective discrimination of thiophenols over aliphatic thiols. This probe is significant for environmental and biological sciences, offering a method for sensitive and selective detection of toxic benzenethiols (Wang et al., 2012).
Electrochemical Properties
The electrochemical behavior of indole-based-sulfonamide derivatives has been investigated, revealing insights into the redox behavior and structure-activity relationships. This research is foundational for the development of electroactive materials and sensors (Ibrahim et al., 2020).
Selective Inhibition of RORγt Inverse Agonists
Research on phenyl (3-phenylpyrrolidin-3-yl)sulfones, a series of RORγt inverse agonists, underscores the importance of specific structural elements for achieving high selectivity and efficacy. These compounds show potential for treating autoimmune diseases by modulating immune responses (Duan et al., 2019).
Binding with Bovine Serum Albumin
Studies on p-hydroxycinnamic acid derivatives reveal their interactions with bovine serum albumin (BSA), providing insights into drug-protein interactions that are crucial for drug design and pharmacokinetics (Meng et al., 2012).
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c22-17-7-9-18(10-8-17)25(29(27,28)19-5-3-12-23-14-19)15-21(26)24-13-11-16-4-1-2-6-20(16)24/h1-10,12,14H,11,13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOAULLYMNMTIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN(C3=CC=C(C=C3)F)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.